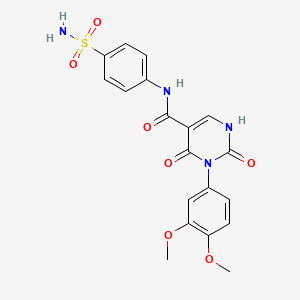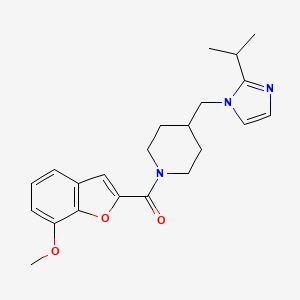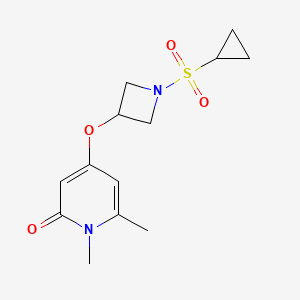![molecular formula C15H20N4O4 B2518017 5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate CAS No. 1823269-96-0](/img/structure/B2518017.png)
5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-tert-Butyl 2-ethyl 4-cyano-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate is a useful research compound. Its molecular formula is C15H20N4O4 and its molecular weight is 320.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Heterocyclic Compound Synthesis
Pyrazoles and pyrazines are key scaffolds in the synthesis of heterocyclic compounds, used extensively in pharmaceuticals and dyes. Quinoxalines, a close relative, serve as precursors for a variety of heterocyclic compounds including pyrazolo-imidazoles and spiropyridines. The unique reactivity of such derivatives under mild conditions facilitates the generation of versatile dyes and heterocycles from a broad range of precursors (Gomaa & Ali, 2020).
Environmental Biodegradation and Remediation
Ethyl tert-butyl ether (ETBE), a compound related to the pyrazine family, has been studied for its biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE under aerobic conditions have been identified, with pathways involving initial hydroxylation steps. This research aids in understanding the environmental fate of fuel additives and developing bioremediation strategies (Thornton et al., 2020).
Optoelectronic Materials
Derivatives of pyrazine have been explored for their potential in optoelectronic applications, including in electronic devices and luminescent elements. The incorporation of pyrazine and quinazoline fragments into π-extended conjugated systems has shown value for creating novel optoelectronic materials with desirable properties (Lipunova et al., 2018).
Spin Crossover Materials
Spin crossover (SCO) active complexes with pyrazole-pyridine/pyrazine ligands have been synthesized, displaying significant changes in magnetic properties. These materials find applications in molecular electronics and sensors, showcasing the versatility of pyrazole and pyrazine derivatives in designing functional materials (Olguín & Brooker, 2011).
Anticancer Research
Pyrazoline derivatives have been synthesized and evaluated for their anticancer activities. These compounds, through various synthetic strategies, have shown promising results in biological activity testing, underlining the potential of pyrazolines in developing new anticancer agents (Ray et al., 2022).
Propiedades
IUPAC Name |
5-O-tert-butyl 2-O-ethyl 4-cyano-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-2,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-5-22-13(20)10-8-11-12(9-16)18(6-7-19(11)17-10)14(21)23-15(2,3)4/h8,12H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMNLFXGVMHOPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2CCN(C(C2=C1)C#N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxa-1-azaspiro[5.5]undecane-3-carboxylic acid;hydrochloride](/img/structure/B2517940.png)


![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-methyl-N-(m-tolyl)acetamide](/img/structure/B2517943.png)

![3-[(Tert-butyldimethylsilyl)oxy]-3-cyclohexylbutanal](/img/structure/B2517945.png)
![N'-Hydroxy-2-[3-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B2517946.png)

![[3-(Benzyloxy)propyl]amine hydrochloride](/img/structure/B2517950.png)
![[3-(2-Bromo-phenoxy)-4-oxo-4H-chromen-7-yloxy]-acetic acid ethyl ester](/img/structure/B2517952.png)


